molecular formula C7H6F3N B1306604 (2,3,5-Trifluorophenyl)methanamine CAS No. 244022-72-8

(2,3,5-Trifluorophenyl)methanamine

Cat. No.: B1306604
CAS No.: 244022-72-8
M. Wt: 161.12 g/mol
InChI Key: VBSZVHOYRNCVSA-UHFFFAOYSA-N
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Description

(2,3,5-Trifluorophenyl)methanamine is an organic compound with the molecular formula C7H6F3N It is a derivative of benzylamine where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 5 positions

Biochemical Analysis

Biochemical Properties

(2,3,5-Trifluorophenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s fluorine atoms enhance its reactivity and binding affinity with biomolecules, making it a valuable intermediate in organic synthesis. For instance, this compound can act as a substrate for enzymes involved in amination reactions, leading to the formation of fluorinated amines, which are crucial in drug development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can modulate signal transduction pathways, affecting cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to transcription factors or modifying epigenetic markers, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atoms enhance its binding affinity to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can result in the modulation of metabolic pathways and cellular processes. For example, this compound can inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can undergo oxidative deamination, producing fluorinated metabolites that participate in further biochemical reactions. These metabolic transformations can affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s biological activity and interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,5-Trifluorophenyl)methanamine typically involves the introduction of fluorine atoms into the benzylamine structure. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 2,3,5-trifluoronitrobenzene is reduced to form the desired amine. The reaction conditions often involve the use of reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2,3,5-Trifluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzylamines depending on the substituent introduced.

Scientific Research Applications

(2,3,5-Trifluorophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3,5-Trifluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

  • (2,3,4-Trifluorophenyl)methanamine
  • (2,4,5-Trifluorophenyl)methanamine
  • (3,4,5-Trifluorophenyl)methanamine

Comparison: (2,3,5-Trifluorophenyl)methanamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, leading to distinct pharmacological profiles. The presence of fluorine atoms at the 2, 3, and 5 positions also affects its physical properties, such as solubility and stability, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(2,3,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSZVHOYRNCVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391471
Record name (2,3,5-trifluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244022-72-8
Record name (2,3,5-trifluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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